molecular formula C14H11ClO B13875869 2-(1-Chloroethyl)dibenzofuran

2-(1-Chloroethyl)dibenzofuran

Cat. No.: B13875869
M. Wt: 230.69 g/mol
InChI Key: ZHZOMSJTUJQITO-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)dibenzofuran is an organic compound with the molecular formula C14H11ClO. It is a derivative of dibenzofuran, which is a heterocyclic compound consisting of two benzene rings fused to a central furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloroethyl)dibenzofuran typically involves the introduction of a chloroethyl group to the dibenzofuran core. One common method is the Friedel-Crafts alkylation reaction, where dibenzofuran reacts with 1-chloroethane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloroethyl)dibenzofuran undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the chloroethyl group can yield ethyl derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(1-chloroethyl)benzofuran-3-one, while reduction may produce 2-(1-ethyl)dibenzofuran .

Scientific Research Applications

2-(1-Chloroethyl)dibenzofuran has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Chloroethyl)dibenzofuran involves its interaction with specific molecular targets and pathways. The chloroethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular macromolecules, leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but they may include DNA, proteins, and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Chloroethyl)dibenzofuran is unique due to the presence of the chloroethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C14H11ClO

Molecular Weight

230.69 g/mol

IUPAC Name

2-(1-chloroethyl)dibenzofuran

InChI

InChI=1S/C14H11ClO/c1-9(15)10-6-7-14-12(8-10)11-4-2-3-5-13(11)16-14/h2-9H,1H3

InChI Key

ZHZOMSJTUJQITO-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OC3=CC=CC=C32)Cl

Origin of Product

United States

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